tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a chloropyrimidine moiety, and a tert-butyl ester group. It is often used as an intermediate in the synthesis of pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the selective displacement of chloride at the C4 position of a precursor molecule by tert-butyl N-(3-aminophenyl) carbamate, followed by further reactions to introduce the piperidine and chloropyrimidine groups . The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium bicarbonate and palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, often facilitated by catalysts like palladium on carbon (Pd/C).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Solvents: Ethanol, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used.
Reagents: Sodium bicarbonate, palladium on carbon (Pd/C), and methyl iodide are frequently employed.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups at the chloropyrimidine moiety.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is often used in the synthesis of pharmacologically active molecules. It serves as a building block for the development of drugs targeting specific molecular pathways, particularly those involving piperidine and pyrimidine derivatives .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, the piperidine ring can interact with neurotransmitter receptors, while the chloropyrimidine moiety can inhibit specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-(((5-chloropyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate apart from similar compounds is its unique combination of functional groups. The presence of both a piperidine ring and a chloropyrimidine moiety allows for a broader range of chemical reactions and biological activities. This versatility makes it a valuable intermediate in the synthesis of diverse pharmacologically active molecules .
Properties
IUPAC Name |
tert-butyl 4-[(5-chloropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQWLPKSQFIONH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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